Antileishmanial Activity of 2,3-Bis(4-iodophenyl)quinoxaline vs. Halogenated Analogs
In a series of 2,3-disubstituted quinoxalines evaluated against Leishmania amazonensis promastigotes, compound 3c (2,3-bis(4-iodophenyl)quinoxaline) exhibited an IC50 of 45.3 μM [1]. While less potent than its 4-bromophenyl analog 3a (IC50 = 22.9 μM) under identical assay conditions, the iodo-substituted compound 3c demonstrated superior activity compared to the 4-chlorophenyl analog 3b (IC50 = 58.6 μM) [1].
| Evidence Dimension | In vitro antiparasitic activity (IC50) against Leishmania amazonensis promastigotes |
|---|---|
| Target Compound Data | IC50 = 45.3 μM (Compound 3c: 2,3-bis(4-iodophenyl)quinoxaline) |
| Comparator Or Baseline | Comparator 1 (3a): IC50 = 22.9 μM (2,3-bis(4-bromophenyl)quinoxaline); Comparator 2 (3b): IC50 = 58.6 μM (2,3-bis(4-chlorophenyl)quinoxaline) |
| Quantified Difference | 2.0-fold less potent than bromo analog; 1.3-fold more potent than chloro analog |
| Conditions | In vitro assay; L. amazonensis promastigotes; 48-hour incubation; MTT method |
Why This Matters
The differential activity between halogen-substituted analogs (iodo vs. bromo vs. chloro) demonstrates that the 4-iodophenyl substituent confers intermediate antileishmanial potency, providing a defined SAR data point for medicinal chemistry optimization programs that cannot be predicted from other halogenated analogs.
- [1] Cogo, J., Kaplum, V., Sangi, D. P., Ueda-Nakamura, T., Corrêa, A. G., & Nakamura, C. V. (2015). Synthesis and biological evaluation of novel 2,3-disubstituted quinoxaline derivatives as antileishmanial and antitrypanosomal agents. European Journal of Medicinal Chemistry, 90, 107-123. View Source
